Cas no 850583-75-4 (3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione)

3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a high-performance organic semiconductor material with notable optoelectronic properties. Its rigid, planar structure and extended π-conjugation system contribute to excellent charge carrier mobility and thermal stability, making it suitable for applications in organic field-effect transistors (OFETs) and photovoltaic devices. The incorporation of thienyl groups enhances its solubility in common organic solvents, facilitating solution-processable fabrication. Additionally, its strong absorption in the visible spectrum and tunable electronic properties make it a promising candidate for organic electronics and dye-sensitized solar cells. The compound's robustness and synthetic versatility further underscore its utility in advanced material research.
3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione structure
850583-75-4 structure
Product Name:3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
CAS No:850583-75-4
MF:C14H8N2O2S2
MW:300.355520248413
MDL:MFCD20257907
CID:830655
PubChem ID:125307590
Update Time:2025-09-27

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-di-2-thienyl-
    • 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
    • 1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
    • 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • DPP
    • 2,5-dihydro-1,4-dioxo-3,6-dithienylpyrrolo[3,4-c]-pyrrole
    • YIUHGBNJJRTMIE-UHFFFAOYSA-N
    • AK202385
    • 3,6-Di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
    • 3,6-dithiophen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione
    • Z
    • 2,5-Dihydro-3,6-di-2-thienylpyrrolo[3,4-c]pyrrole-1,4-dione (ACI)
    • 3,6-Bis(thiophen-2-yl)-2H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
    • 3,6-Bis-(thiophenyl)-1,4-diketopyrrolo[3,4-c]pyrrole
    • 3,6-Di(thien-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • 3,6-Di(thien-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
    • 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5-dihydro-1,4-dione
    • 3,6-Di-2-thienyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
    • 3,6-Dithiophen-2-yl-2,5-dihydro-pyrrolor[3,4-c]pyrrole-1,4-dione
    • 3,6-Dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
    • 3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
    • MDL: MFCD20257907
    • Inchi: 1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6H,(H,15,18)(H,16,17)
    • InChI Key: YIUHGBNJJRTMIE-UHFFFAOYSA-N
    • SMILES: O=C1C2C(C(NC=2C2=CC=CS2)=O)=C(C2=CC=CS2)N1

Computed Properties

  • Exact Mass: 300.00300
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 457
  • Topological Polar Surface Area: 122

Experimental Properties

  • PSA: 121.66000
  • LogP: 2.74340

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Security Information

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
767743-1G
3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
850583-75-4 97%
1G
¥1061.13 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
767743-5G
3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
850583-75-4
5g
¥2209.56 2023-11-22
Alichem
A109004226-5g
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
850583-75-4 95%
5g
$206.78 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3969-5G
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
850583-75-4 >95.0%(HPLC)(N)
5g
¥1990.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-KU071-200mg
3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
850583-75-4 95%
200mg
162.0CNY 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-KU071-1g
3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
850583-75-4 95%
1g
485.0CNY 2021-08-05
TRC
D493928-50mg
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
850583-75-4
50mg
$ 50.00 2022-06-05
TRC
D493928-100mg
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
850583-75-4
100mg
$ 65.00 2022-06-05
TRC
D493928-500mg
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
850583-75-4
500mg
$ 160.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D854481-250mg
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
850583-75-4 >95.0%
250mg
¥91.80 2022-01-12

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Production Method

Production Method 1

Reaction Conditions
1.1 20 min, 250 °C
Reference
Diketopyrrolopyrrole-based semiconducting polymer bearing thermocleavable side chains
Sun, Bin; Hong, Wei; Aziz, Hany; Li, Yuning, Journal of Materials Chemistry, 2012, 22(36), 18950-18955

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium Catalysts: Iron chloride (FeCl3) Solvents: 2-Methyl-2-butanol ;  120 °C
1.2 Solvents: 2-Methyl-2-butanol ;  120 °C; 24 h, 120 °C
1.3 Solvents: Acetic acid ;  1 h, 120 °C
Reference
A two-armed skeleton extension strategy for the design of novel spirobifluorene-based small molecule donors
Guo, Yanli; Liang, Yueting; Yin, Lunxiang; Liu, Chang; Li, Yanqin, New Journal of Chemistry, 2023, 47(29), 13687-13696

Production Method 3

Reaction Conditions
1.1 Reagents: 2-Butanol, 2-methyl-, sodium salt (1:1) Solvents: 2-Methyl-2-butanol ;  90 °C; overnight, 110 °C
Reference
Panchromatic Push-Pull Dyes of Elongated Form from Triphenylamine, Diketopyrrolopyrrole, and Tetracyanobutadiene Modules
Heyer, Elodie; Ziessel, Raymond, Synlett, 2015, 26(15), 2109-2116

Production Method 4

Reaction Conditions
1.1 Solvents: Acetic acid ,  2-Methyl-2-butanol ;  110 °C; 110 °C → 90 °C; 2 h, 110 °C
Reference
Molecular design strategy for realizing vectorial electron transfer in photoelectrodes
Roh, Deok-Ho; Park, Jun-Hyeok; Han, Hyun-Gyu; Kim, Ye-Jin; Motoyoshi, Daiki; et al, Chem, 2022, 8(4), 1121-1136

Production Method 5

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Sodium ;  10 min, rt; 6 h, 110 °C
1.2 1 h, 110 °C; 48 h, 110 °C; 110 °C → 80 °C
1.3 Reagents: Acetic acid Solvents: Methanol ;  neutralized, 80 °C; 24 h, 80 °C
Reference
Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility
Hendsbee, Arthur D.; Sun, Jon-Paul; Rutledge, Lesley R.; Hill, Ian G.; Welch, Gregory C., Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2014, 2(12), 4198-4207

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium ,  Iron chloride (FeCl3) Solvents: 2-Methyl-2-butanol ;  reflux
1.2 10 h, reflux; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt
Reference
Blackening of aza-BODIPY analogues by simple dimerization: panchromatic absorption of a pyrrolopyrrole aza-BODIPY dimer
Kage, Yuto; Mori, Shigeki; Ide, Marina; Saeki, Akinori; Furuta, Hiroyuki; et al, Materials Chemistry Frontiers, 2018, 2(1), 112-120

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium Catalysts: Iron chloride (FeCl3) Solvents: 2-Methyl-2-butanol ;  30 min, 145 °C; 2 h, 145 °C
Reference
Structure-property relationships and third-order nonlinearities in diketopyrrolopyrrole based D-π-A-π-D molecules
Podlesny, Jan; Dokladalova, Lenka; Pytela, Oldrich; Urbanec, Adam; Klikar, Milan; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2374-2384

Production Method 8

Reaction Conditions
1.1 Reagents: 2-Butanol, 2-methyl-, sodium salt (1:1) Solvents: 2-Methyl-2-butanol ;  heated; overnight, reflux; reflux → 60 °C
1.2 Reagents: Acetic acid ;  1 h, reflux
Reference
Influence of heteroatoms on photovoltaic performance of donor-acceptor copolymers based on 2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans and diketopyrrolopyrrole
Kobilka, Brandon M.; Hale, Benjamin J.; Ewan, Monique D.; Dubrovskiy, Anton V.; Nelson, Toby L.; et al, Polymer Chemistry, 2013, 4(20), 5329-5336

Production Method 9

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Sodium ;  110 °C
1.2 Solvents: 2-Methyl-2-butanol ;  90 °C; overnight, 110 °C
1.3 Reagents: Acetic acid Solvents: Methanol ;  90 °C
Reference
Highly Fluorescent and Water-Soluble Diketopyrrolopyrrole Dyes for Bioconjugation
Heyer, Elodie; Lory, Pauline; Leprince, Jerome; Moreau, Mathieu; Romieu, Anthony; et al, Angewandte Chemie, 2015, 54(10), 2995-2999

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyl-2-butanol ;  1 h, 105 °C
1.2 Solvents: 2-Methyl-2-butanol ;  1 h, 105 °C; 2 h, 105 °C
1.3 Solvents: Methanol ,  Water ;  45 min, reflux
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 min, 0 °C
Reference
Novel Donor-Acceptor Conjugated Polymer-Based Nanomicelles for Photothermal Therapy in the NIR Window
Zhang, Hanning; Tian, Shuangyu; Li, Mu; Xie, Jinhai; Dai, HongLian ; et al, Biomacromolecules, 2022, 23(8), 3243-3256

Production Method 11

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Sodium Catalysts: Iron chloride (FeCl3) ;  90 °C
1.2 110 °C; 16 h, 110 °C; 110 °C → rt
1.3 Reagents: Acetic acid Solvents: Methanol ,  Water ;  > 1 min, reflux
Reference
Panchromatic photoinitiators for radical, cationic and thiol-ene polymerization reactions: A search in the diketopyrrolopyrrole or indigo dye series
Zhang, Jing; Zivic, Nicolas; Dumur, Frederic; Guo, Chang; Li, Yuning; et al, Materials Today Communications, 2015, 4, 101-108

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium Solvents: 2-Methyl-2-butanol ;  3 - 4 h, 90 °C
1.2 Solvents: 2-Methyl-2-butanol ;  2 h, 90 °C; 20 h, 100 °C
Reference
Influence of donor and acceptor moieties on photophysical properties of N-naphthylcarbazole based conjugated terpolymers
Panigrahi, Pranshula; Mallick, Manoj Kumar; Mohanty, Smita; Palai, Akshaya Kumar, Optical Materials (Amsterdam, 2023, 138,

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Raw materials

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Preparation Products

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:850583-75-4)3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
Order Number:A854533
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:50
Price ($):252.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:850583-75-4)3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Order Number:sfd20649
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
(CAS:850583-75-4)3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
Order Number:IN1323
Stock Status:in Stock
Quantity:1g
Purity:98%
Pricing Information Last Updated:Friday, 25 July 2025 14:34
Price ($):Please inquire
Email:sales@sunatech.com

3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione Related Literature

Additional information on 3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione

Exploring the Versatile Applications of 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (CAS No. 850583-75-4) in Modern Materials Science

In the rapidly evolving field of organic electronics and advanced materials, 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (CAS No. 850583-75-4) has emerged as a compound of significant interest. This heterocyclic organic molecule, often abbreviated as DPP-Th, belongs to the diketopyrrolopyrrole (DPP) family of pigments, which are renowned for their exceptional photophysical properties and structural versatility. The unique combination of thiophene rings and the DPP core in this compound makes it particularly valuable for applications ranging from organic photovoltaics to bioimaging.

The molecular structure of 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione features a planar, conjugated backbone that facilitates strong π-π stacking interactions. This characteristic is crucial for achieving high charge carrier mobility in organic semiconductor devices. Researchers have extensively studied this compound for its ability to form stable thin films with excellent electronic properties, making it a prime candidate for next-generation flexible electronics and wearable technologies – two of the most searched topics in materials science today.

One of the most exciting applications of DPP-Th lies in the development of organic solar cells. With the global push towards renewable energy solutions, scientists are actively investigating this compound's potential in organic photovoltaics (OPVs). The compound's broad absorption spectrum in the visible to near-infrared region and its suitable energy levels make it an excellent donor material in bulk heterojunction solar cells. Recent studies have demonstrated power conversion efficiencies exceeding 8% in devices incorporating 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione-based polymers, sparking considerable interest in the scientific community.

Beyond photovoltaics, CAS No. 850583-75-4 has shown remarkable potential in organic field-effect transistors (OFETs). The compound's ability to self-assemble into highly ordered structures contributes to its outstanding charge transport properties. This makes it particularly valuable for developing flexible displays and electronic skin applications – areas that consistently rank among the top searched terms in advanced materials research. The thermal stability of DPP-Th derivatives further enhances their suitability for these applications, as devices need to maintain performance under various environmental conditions.

The optical properties of 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione have also attracted attention in the field of bioimaging. Researchers are exploring its use as a fluorescent probe due to its high quantum yield and photostability. This application aligns with the growing interest in non-invasive diagnostic tools and theragnostic agents, which are frequently searched topics in medical research. The compound's tunable emission characteristics through structural modifications make it particularly versatile for various imaging modalities.

From a synthetic chemistry perspective, the preparation of DPP-Th involves interesting transformations that highlight the creativity of modern organic synthesis. The condensation of thiophene derivatives with succinic esters forms the core structure, followed by various functionalization steps to tailor the compound's properties. This synthetic flexibility allows researchers to fine-tune the material's characteristics for specific applications, addressing another common search query about customizable organic semiconductors.

The commercial potential of CAS No. 850583-75-4 is reflected in the growing number of patents filed for its derivatives and applications. Major chemical companies and research institutions are actively investigating this compound, particularly for printed electronics – a technology frequently searched by entrepreneurs and investors in the materials sector. The compound's compatibility with solution-processing techniques makes it attractive for large-scale, cost-effective manufacturing of electronic devices.

Environmental considerations have also driven research into 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. Unlike some traditional electronic materials that contain heavy metals, this organic compound offers a more sustainable alternative, aligning with the increasing search interest in green electronics and eco-friendly materials. Its potential for biodegradability and lower energy footprint during production makes it particularly appealing for environmentally conscious applications.

Looking to the future, researchers are exploring novel derivatives of DPP-Th to further enhance its properties. Molecular engineering approaches aim to improve solubility, processability, and device performance – addressing common challenges frequently searched by materials scientists. The development of water-soluble versions of this compound could open new avenues in biological applications, while modifications to its electronic structure might lead to breakthroughs in quantum computing materials – another hot topic in contemporary research.

In conclusion, 3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (CAS No. 850583-75-4) represents a fascinating intersection of chemistry, materials science, and engineering. Its diverse applications in organic electronics, renewable energy technologies, and biomedical imaging make it a compound of enduring interest. As research continues to uncover new possibilities for this versatile material, it is poised to play a significant role in addressing some of the most pressing technological challenges of our time, from sustainable energy solutions to advanced medical diagnostics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:850583-75-4)3,6-Di(2-thienyl)-2,5-dihydropyrrolo3,4-cpyrrole-1,4-dione
A854533
Purity:99%
Quantity:25g
Price ($):252.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:850583-75-4)3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
sfd20649
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email